molecular formula C39H63NO11 B1584054 Solasurine CAS No. 27028-76-8

Solasurine

Cat. No.: B1584054
CAS No.: 27028-76-8
M. Wt: 721.9 g/mol
InChI Key: SGEKLQMLYWFVFY-VAVRQHLYSA-N
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Biochemical Analysis

Biochemical Properties

Solasurine interacts with the C3-like protease (SARS-CoV-2 main protease) amino acids Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . This interaction suggests that this compound may have a role in biochemical reactions involving these proteins.

Cellular Effects

For instance, they can interact with certain proteins and enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the C3-like protease (SARS-CoV-2 main protease) amino acids . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solasurine can be extracted from Solanum surattense using various methods. One common method involves the use of solvents like ethanol or methanol to extract the compound from the plant material . The extract is then purified using techniques such as column chromatography.

Industrial Production Methods: In industrial settings, this compound is typically extracted from plant sources using large-scale solvent extraction methods. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes like crystallization and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Solasurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .

Scientific Research Applications

Pharmacological Properties

Solasurine exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that extracts from Solanum surattense exhibit efficacy against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : this compound has been identified as having anti-inflammatory properties, which are crucial in treating conditions characterized by inflammation .
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth, showcasing potential as an anticancer agent .
  • Diuretic Effects : Animal studies have demonstrated that this compound can induce diuresis, suggesting its use in managing conditions like dysuria .

Molecular Interactions and Mechanisms

This compound's therapeutic effects can be attributed to its interactions at the molecular level. Notably, it has been shown to bind effectively to the C3-like protease involved in viral replication processes:

  • Binding Affinity : this compound exhibits a high binding energy of -9.1 kcal/mol when interacting with specific amino acids of the C3-like protease, indicating its potential as an inhibitor in viral infections .
  • Mechanism of Action : The binding interactions suggest that this compound could disrupt viral replication mechanisms, warranting further investigation into its use against viral diseases.

Clinical Applications and Case Studies

Clinical trials and case studies provide insights into the practical applications of this compound:

  • Asthma Management : Two clinical trials have validated the efficacy of Solanum surattense extracts containing this compound as an anti-asthmatic agent, showcasing its potential in respiratory therapies .
  • Diuretic Use : In a study involving rats, various doses of S. surattense extracts led to significant increases in urine output and electrolyte excretion, supporting its application in treating urinary disorders .

Comparative Data Table

The following table summarizes key findings related to the pharmacological effects of this compound:

Pharmacological Activity Effect Observed Study Reference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntitumorInhibition of tumor cell proliferation
DiureticIncreased urine output and electrolyte excretion

Biological Activity

Solasurine, a compound derived from the Solanum genus, particularly Solanum surattense, exhibits a variety of biological activities that have been the focus of numerous studies. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Phytochemistry of this compound

This compound is part of a broader class of compounds known as solanaceous alkaloids. These alkaloids are recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The chemical profile of S. surattense reveals the presence of various metabolites, with significant classes including:

  • Terpenoids : 40.53%
  • Phenol derivatives : 16.56%
  • Lipids : 15.38%

A total of 338 metabolites have been isolated from this plant, with 51 identified as biologically active .

Antioxidant Activity

Research indicates that extracts from S. surattense demonstrate strong antioxidant properties. In vitro assays have shown that these extracts can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated that ethanolic extracts of S. surattense can inhibit the growth of bacteria and fungi, making it a potential candidate for developing natural antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through both in vitro and in vivo studies. Extracts have shown the ability to reduce inflammation markers and cytokines, suggesting therapeutic potential in treating inflammatory diseases .

Anticancer Properties

This compound has garnered attention for its anticancer effects. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including pancreatic and prostate cancer cells. For instance:

  • Alpha-solanine , a related compound, inhibited proliferation in human pancreatic carcinoma cell lines (PANC-1) and melanoma cells (A2058) by affecting key signaling pathways like NF-κB and PI3K/Akt .

Case Studies

  • Diuretic Activity Study :
    A study on the aqueous methanolic extract of S. surattense revealed significant diuretic effects in rats, indicating a dose-dependent increase in urine output and osmolality compared to control groups .
    TreatmentUrine Output (ml/100g)
    Saline (40 mL/kg)0.74 ± 0.32
    S. surattense 50 mg/kg0.85 ± 0.15
    S. surattense 100 mg/kg1.26 ± 0.11
  • Anticancer Study :
    In a study evaluating the effects of alpha-solanine on human cancer cell lines, it was found to significantly inhibit cell proliferation and promote apoptosis through various mechanisms including upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEKLQMLYWFVFY-VAVRQHLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27028-76-8
Record name Solasurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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